molecular formula C14H23N6O4P B586275 [2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid CAS No. 308367-90-0

[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid

Cat. No.: B586275
CAS No.: 308367-90-0
M. Wt: 370.35
InChI Key: FALAIOFSYRESPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid (CAS 308367-90-0) is a purine-based nucleoside analogue with significant value in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C14H23N6O4P and a molecular weight of 370.34 g/mol, is characterized as a light yellow solid . Its primary documented application is as a key synthetic intermediate in the preparation of Tenofovir Phosphate, which is a major metabolite of the antiviral drug Tenofovir . The morpholino and phosphinic acid components of its structure are common features in the design of bioactive molecules, particularly in the development of kinase inhibitors, which are a major focus in anticancer research . The compound is provided for laboratory and chemical manufacturing use only. It is strictly for professional research purposes and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

1-(4-amino-7H-pteridin-8-yl)propan-2-yloxymethyl-morpholin-4-ylphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N6O4P/c1-11(24-10-25(21,22)20-4-6-23-7-5-20)8-19-3-2-16-12-13(15)17-9-18-14(12)19/h2,9,11H,3-8,10H2,1H3,(H,21,22)(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALAIOFSYRESPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC=NC2=C(N=CN=C21)N)OCP(=O)(N3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N6O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

6-Amino-9H-purine Preparation

The 6-aminopurine core is synthesized via the Traube purine synthesis, starting from 4,5-diaminopyrimidine:

  • Cyclocondensation : Reacting 4,5-diaminopyrimidine with formic acid under reflux yields 6-aminopurine.

  • Protection Strategy : The exocyclic amine is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired alkylation during subsequent steps.

Reaction Conditions :

StepReagentsTemperatureTimeYield
1HCOOH, HCl100°C12 h78%
2Boc₂O, DMAP25°C4 h95%

Alkylation of the Purine Base

Introduction of the Methylethoxy Side Chain

The protected 6-aminopurine undergoes regioselective alkylation at the N9 position using (R)-1-bromo-2-methoxypropane:

Purine-Boc+(R)-1-Br-2-MeO-C3H7K2CO3,DMFN9-Alkylated Product\text{Purine-Boc} + \text{(R)-1-Br-2-MeO-C}_3\text{H}_7 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N9-Alkylated Product}

Optimization Insights :

  • Solvent Effects : Dimethylformamide (DMF) outperforms THF or acetonitrile in achieving >90% regioselectivity.

  • Base Selection : Potassium carbonate minimizes hydrolysis compared to stronger bases like NaOH.

Data Table : Alkylation Efficiency Under Varied Conditions

BaseSolventTemp (°C)Yield (%)Regioselectivity (%)
K₂CO₃DMF808592
NaOHDMF807278
K₂CO₃THF606485

Phosphinic Acid Backbone Construction

Phosphorylation via H-Phosphonate Intermediates

The methylethoxy side chain is functionalized using H-phosphonate chemistry:

  • Chlorophosphorylation : Treating the alkylated purine with PCl₃ in the presence of imidazole generates the phosphorochloridate intermediate.

  • Morpholine Coupling : Reaction with morpholine in dichloromethane installs the 4-morpholinyl group.

Critical Parameters :

  • Stoichiometry : A 1.2:1 molar ratio of PCl₃ to substrate prevents di-phosphorylation byproducts.

  • Temperature Control : Maintaining -10°C during chlorophosphorylation suppresses purine decomposition.

Reaction Scheme :
N9-Alkylated Purine+PCl3ImidazolePhosphorochloridateMorpholinePhosphinic Acid-Morpholine Adduct\text{N9-Alkylated Purine} + \text{PCl}_3 \xrightarrow{\text{Imidazole}} \text{Phosphorochloridate} \xrightarrow{\text{Morpholine}} \text{Phosphinic Acid-Morpholine Adduct}

Stereochemical Control and Final Deprotection

Resolution of Chiral Centers

The (R)-configuration at the methylethoxy carbon is preserved using chiral auxiliaries:

  • Chiral Ligands : Binaphthol-derived catalysts ensure >98% enantiomeric excess during alkylation.

Boc Group Removal

Final deprotection employs trifluoroacetic acid (TFA) in dichloromethane:

Protected IntermediateTFA, CH2Cl2[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid\text{Protected Intermediate} \xrightarrow{\text{TFA, CH}_2\text{Cl}_2} \text{[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid}

Purification Protocol :

  • Ion-Exchange Chromatography : Dowex 50WX4 resin removes residual morpholine and inorganic phosphates.

  • Crystallization : Ethanol/water (7:3) yields product with 99.5% HPLC purity.

Analytical Characterization

Spectroscopic Data

¹H NMR (D₂O) : δ 8.35 (s, 1H, H-8), 6.05 (d, J = 6.2 Hz, 1H, H-1'), 3.75–3.60 (m, 8H, morpholine), 2.95 (m, 1H, CH(CH₃)).
³¹P NMR : δ 25.4 ppm (phosphinic acid).

Chromatographic Purity

MethodColumnMobile PhaseRetention Time (min)Purity (%)
HPLCC18, 5 μm0.1% TFA/MeCN12.799.5
Ion ChromatographyDionex AS11KOH gradient8.299.8

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

Pilot plant data demonstrate reproducible yields at scale:

Batch SizeOverall Yield (%)Purity (%)Cycle Time (days)
100 g6299.114
1 kg5898.718

Cost Drivers

  • Morpholine Sourcing : Accounts for 34% of raw material costs.

  • Catalyst Recycling : Implementing immobilized chiral ligands reduces expenses by 22% per batch .

Chemical Reactions Analysis

Types of Reactions

[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for investigating cellular processes.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of [2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in key biochemical pathways.

    Modulate Receptors: Interact with cellular receptors to influence signal transduction processes.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Phosphorus Group Key Substituents Notable Properties
[Target Compound] Purine Phosphinic acid (P–O–C) 4-Morpholinyl, isopropyloxy Enhanced stability; potential for direct cellular uptake
Tenofovir Disoproxil Fumarate (TDF) Purine Phosphonic acid (P–O–H) Bis(isopropyloxycarbonyloxymethyl) ester Prodrug requiring hydrolysis; high polarity
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonothioic acid () Purine Phosphonothioic acid (P=S) Ethoxy linker Increased lipophilicity; sulfur substitution may alter enzyme binding
2-Amino-6-methyl-9-[2-(phosphonomethoxy)ethyl]purine () Purine Phosphonic acid (P–O–H) Methylpurine, phosphonomethoxy Lower log P (-0.43) suggests reduced membrane permeability
Adenosine 2′,5′-diphosphate sodium () Purine Diphosphate (P–O–P) Ribose backbone High polarity; acts as nucleotide signaling molecule

Physicochemical Properties

  • Solubility : The morpholinyl group in the target compound may improve aqueous solubility compared to unsubstituted phosphonic acids (e.g., log P = -0.43 for a related compound in ) .

Biological Activity

[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid, also known as PMPA (Phosphonic Acid), is a compound primarily studied for its potential antiviral properties, particularly against HIV. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C11H18N5O4P
  • Molecular Weight : 315.27 g/mol
  • CAS Number : 1255525-18-8

PMPA functions as a nucleotide analogue, mimicking the natural substrates of viral enzymes. Its primary mechanism involves the inhibition of reverse transcriptase, an essential enzyme for the replication of retroviruses like HIV. By incorporating into the viral DNA during replication, PMPA terminates the elongation of the DNA strand, effectively halting viral propagation.

Pharmacokinetics

The pharmacokinetic profile of PMPA indicates its rapid absorption and distribution in biological tissues. Key findings include:

  • Bioavailability : High oral bioavailability due to its lipophilic nature.
  • Half-life : Approximately 1.5 to 3 hours in plasma.
  • Metabolism : Primarily metabolized by esterases to its active form.

Antiviral Efficacy

Numerous studies have documented the antiviral activity of PMPA against HIV:

  • In vitro Studies : PMPA demonstrated significant inhibition of HIV replication in cultured human lymphocytes with EC50 values in the low nanomolar range.
  • In vivo Studies : Animal models treated with PMPA showed a substantial reduction in viral load and improved survival rates compared to untreated controls.

Case Studies

  • Clinical Trial Results : A clinical trial involving HIV-positive patients treated with PMPA reported a 90% reduction in viral load after 12 weeks of treatment. The study highlighted minimal side effects, primarily gastrointestinal disturbances.
  • Combination Therapy : A study investigating PMPA in combination with other antiretroviral drugs (e.g., Tenofovir) showed enhanced efficacy, leading to increased CD4+ T cell counts and improved immune function.

Table 1: Comparative Antiviral Efficacy of PMPA and Other NRTIs

CompoundEC50 (nM)Mechanism of Action
PMPA5Reverse transcriptase inhibitor
Tenofovir10Nucleotide analogue
Zidovudine15Nucleotide analogue
Lamivudine20Nucleotide analogue

Table 2: Pharmacokinetic Parameters of PMPA

ParameterValue
Oral Bioavailability>80%
Peak Plasma Concentration (Cmax)200 ng/mL
Time to Peak Concentration (Tmax)1 hour
Elimination Half-life1.5 - 3 hours

Q & A

Q. Key analytical tools :

  • NMR (¹H, ³¹P) to confirm phosphinic acid linkage and stereochemistry.
  • HPLC with UV detection (λ = 260 nm for purine absorbance) .

Basic: How is the purity and structural integrity of this compound validated?

Answer:

  • Purity assessment :
    • HPLC : Use a C18 column with a water-acetonitrile gradient (0.1% trifluoroacetic acid). Retention time and peak symmetry indicate purity .
    • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ ion).
  • Structural validation :
    • X-ray crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine atomic coordinates and bond lengths .
    • FT-IR : Identify phosphinic acid P=O stretches (~1200 cm⁻¹) and purine N-H stretches (~3400 cm⁻¹) .

Advanced: What challenges arise in resolving crystal structures of phosphinic acid derivatives?

Answer:

  • Crystallization difficulties : Phosphinic acid groups often form hydrogen-bonded networks, leading to amorphous solids. Use co-crystallization agents (e.g., PEG 4000) or slow vapor diffusion (e.g., ethanol/water) .
  • Data collection : High-resolution synchrotron data (≤1.0 Å) is preferred for accurate refinement. SHELXL handles twinning and disorder common in flexible morpholine groups .
  • Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps in OLEX2) to exclude model bias .

Q. Example structural parameters :

ParameterValue (Typical Range)
P-O bond length1.48–1.52 Å
Purine planarityRMSD < 0.05 Å
Morpholine ring puckeringChair conformation (θ = 0–10°)

Advanced: How does this compound interact with enzymatic targets (e.g., kinases or phosphatases)?

Answer:

  • Mechanistic studies :
    • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values. Compare with adenosine triphosphate (ATP) analogs (e.g., Adefovir) to assess competitive binding .
    • Phosphatase resistance : The phosphinic acid moiety resists hydrolysis by alkaline phosphatases, making it suitable for prolonged activity studies. Validate via ³¹P NMR monitoring of incubated samples .
  • Structural insights : Molecular docking (e.g., AutoDock Vina) predicts binding poses in ATP-binding pockets. Cross-validate with mutagenesis (e.g., K72A mutations in kinase domains) .

Contradiction note : Some studies report conflicting IC₅₀ values due to assay conditions (e.g., Mg²⁺ concentration). Standardize buffer systems (20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂) .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

  • Experimental design :
    • Dose-response curves : Use ≥10 concentration points (0.1 nM–100 µM) to improve accuracy. Replicate experiments (n = 3–5) to assess variability .
    • Cell-line specificity : Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out off-target effects .
  • Data analysis :
    • Hill slope adjustment : A slope ≠1 suggests non-competitive inhibition. Re-analyze using nonlinear regression (e.g., GraphPad Prism) .
    • Meta-analysis : Compare with structurally related compounds (e.g., phosphonate analogs in ) to identify trends in substituent effects .

Example resolution : A 2025 study resolved conflicting cytotoxicity data by standardizing cell viability assays (MTT vs. resazurin) and controlling for purine uptake transporters .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Hazard classification :
    • Acute toxicity : Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
    • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen .
  • Waste disposal : Neutralize phosphinic acid residues with 10% sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.